KCC009

Parkinson's disease transglutaminase 2 enzyme inhibition

KCC009 is an enantiomerically pure, irreversible active-site inhibitor of tissue transglutaminase 2 (TG2, EC 2.3.2.13) belonging to the dihydroisoxazole class. It exhibits an inhibition constant (Ki) of 68 μM, an inactivation rate constant (kinact) of 0.155 min⁻¹, and an overall efficiency ratio (kinact/Ki) of 2300 M⁻¹ min⁻¹ in vitro.

Molecular Formula C21H22BrN3O5
Molecular Weight 476.3 g/mol
CAS No. 744198-19-4
Cat. No. B1673372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCC009
CAS744198-19-4
SynonymsKCC009;  KCC-009;  KCC 009.
Molecular FormulaC21H22BrN3O5
Molecular Weight476.3 g/mol
Structural Identifiers
SMILESC1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)/t17?,18-/m0/s1
InChIKeyMRULUIQNANUWTK-ZVAWYAOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KCC009 (CAS 744198-19-4): A Selective Tissue Transglutaminase 2 Inhibitor for Chemo- and Radio-Sensitization Research Procurement


KCC009 is an enantiomerically pure, irreversible active-site inhibitor of tissue transglutaminase 2 (TG2, EC 2.3.2.13) belonging to the dihydroisoxazole class. It exhibits an inhibition constant (Ki) of 68 μM, an inactivation rate constant (kinact) of 0.155 min⁻¹, and an overall efficiency ratio (kinact/Ki) of 2300 M⁻¹ min⁻¹ in vitro [1]. Unlike alternative TG2 inhibitors, KCC009 demonstrates a unique ability to disrupt extracellular matrix (ECM) fibronectin assembly and sensitize therapy-resistant cancers to both chemotherapy and radiation through mechanisms that are partially independent of p53 status [2].

Why Generic TG2 Inhibitors Cannot Substitute for KCC009 in Chemo- and Radio-Sensitization Studies


Although several small-molecule TG2 inhibitors share the dihydroisoxazole scaffold, their in vitro potency, cellular activity, and in vivo efficacy diverge markedly. KCC009 exhibits a distinct rank order of potency compared to structurally related inhibitors B003 and Z006, with Z006 showing the highest potency in purified enzyme assays, yet only Z006 (and not KCC009 or B003) completely inhibits cellular TG2 activity in living cells [1]. Furthermore, the combination of KCC009 with BCNU or radiation produces synergistic effects on tumor regression and survival prolongation that are not observed with monotherapy [2][3], underscoring that simple substitution based on enzyme inhibition data fails to capture the compound's unique chemosensitization profile.

KCC009 Procurement Evidence: Quantified Differentiation vs. Structural Analogs and Combination Partners


Direct Head-to-Head Comparison of tTG Inhibition Potency and Cellular Activity: KCC009 vs. B003 vs. Z006

In a study directly comparing three irreversible active-site tTG inhibitors (B003, Z006, and KCC009), the rank order of in vitro potency was Z006 > B003 > KCC009 based on IC50 values. However, in living SH-SY5Y neuroblastoma cells, only Z006 (0.3–30 μM) completely inhibited tTG activity; B003 (3–300 μM) only partially blocked activity, while KCC009 (3–100 μM) failed to affect tTG activity at any concentration tested [1]. This demonstrates that in vitro enzyme inhibition does not predict cellular efficacy, and KCC009 is ineffective as an intracellular tTG inhibitor in this model, distinguishing it from Z006 for applications requiring cell-based TG2 blockade.

Parkinson's disease transglutaminase 2 enzyme inhibition cellular activity

KCC009 Enhances BCNU Chemotherapy in Orthotopic Glioblastoma: 16% Survival Prolongation vs. BCNU Alone

In an orthotopic mouse model of glioblastoma (DBT-FG), combination therapy with KCC009 and BCNU (N,N′-bis(2-chloroethyl)-N-nitrosourea) resulted in a 16% prolongation of median survival compared to BCNU monotherapy [1]. Neither KCC009 alone (median survival 22 days) nor BCNU alone (median survival 25 days) produced a significant survival benefit, whereas the combination yielded a statistically significant increase in survival time and reduced tumor bioluminescence [2].

glioblastoma chemosensitization BCNU fibronectin extracellular matrix

KCC009 + Rapamycin Fully Suppresses MCF-7 Xenograft Tumor Growth vs. Rapamycin Monotherapy

In a study examining compensatory TG2 upregulation as a mechanism of resistance to mTOR inhibition, MCF-7 breast cancer xenograft-bearing mice were treated with vehicle, rapamycin alone, KCC009 alone, or the combination. Compared with vehicle control, rapamycin reduced tumor growth capacity while KCC009 did not affect tumor growth. However, treatment with both rapamycin and KCC009 fully suppressed xenograft tumor progression (Figure 6A) [1]. (Note: A subsequent expression of concern was issued regarding replication of these findings; this evidence should be interpreted with caution and confirmed independently.)

breast cancer mTOR inhibitor combination therapy tumor growth suppression

KCC009 Radiosensitizes Lung Adenocarcinoma Cells Independent of p53 Status

In H1299 non-small cell lung cancer cells expressing either wild-type or mutant p53, treatment with 3.91 μM KCC009 reduced cell survival following irradiation, with inhibition rates of 15.33 ± 1.46% in WT-p53 cells and 14.31 ± 1.90% in M175H-p53 mutant cells [1]. Radiation alone produced survival fractions that were reduced by KCC009 in both genetic backgrounds, indicating that KCC009 acts as a radiosensitizer regardless of p53 mutational status [2].

lung cancer radiosensitization p53-independent DNA damage

KCC009 Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Combination Therapy with Alkylating Agents (e.g., BCNU) in Glioblastoma Models

KCC009 is uniquely suited for studies investigating ECM-mediated chemoresistance in glioblastoma. Its ability to disrupt fibronectin assembly and prolong survival by 16% when combined with BCNU makes it the preferred TG2 inhibitor for orthotopic glioma models requiring in vivo chemosensitization [1][2]. Researchers should note that KCC009 monotherapy is ineffective, underscoring its role as a sensitizer rather than a direct cytotoxic.

Radiosensitization Studies in p53-Deficient or Mutant Lung Cancer

Given the comparable radiosensitization effect in both wild-type and mutant p53 H1299 cells (15.33% and 14.31% inhibition, respectively), KCC009 is an ideal tool for investigating p53-independent radiosensitization mechanisms [3]. This property distinguishes it from many DNA-damage response modulators that require functional p53 for efficacy.

Overcoming mTOR Inhibitor Resistance in Breast Cancer (With Caution)

KCC009 demonstrated the ability to fully suppress MCF-7 tumor growth when combined with rapamycin, suggesting a potential role in overcoming TG2-mediated compensatory resistance to mTOR inhibitors [4]. However, due to a post-publication expression of concern regarding replication, this application scenario should be pursued with independent validation studies.

Exclusion: Intracellular tTG Inhibition in Neuronal Cells

Based on direct comparative data showing that KCC009 fails to inhibit cellular tTG activity in SH-SY5Y cells at concentrations up to 100 μM, researchers studying intracellular TG2 functions in Parkinson's disease or similar neurodegenerative models should instead select Z006, which demonstrated complete inhibition at 30 μM [5].

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